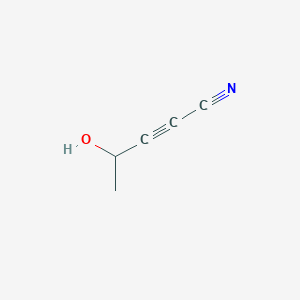

4-Hydroxypent-2-ynenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32837-37-9 |

|---|---|

Molecular Formula |

C5H5NO |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

4-hydroxypent-2-ynenitrile |

InChI |

InChI=1S/C5H5NO/c1-5(7)3-2-4-6/h5,7H,1H3 |

InChI Key |

AUYWDKZKWBELCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC#N)O |

Origin of Product |

United States |

Molecular Architecture and Synthetic Significance

The structure of 4-Hydroxypent-2-ynenitrile is defined by a five-carbon chain featuring a terminal nitrile group (C≡N) and a hydroxyl group (-OH) at the fourth carbon position. The presence of a carbon-carbon triple bond between the second and third carbons imparts a linear geometry to this part of the molecule. This combination of functional groups in a compact structure makes it a highly reactive and versatile reagent in organic synthesis.

While detailed, peer-reviewed spectroscopic data for this compound is not extensively published, its structural properties can be inferred from related compounds and computational data. The table below outlines the computed properties for a related isomer, 4-Hydroxypent-2-enenitrile, which provides insight into the molecule's general characteristics. nih.gov

Table 1: Computed Properties of 4-Hydroxypent-2-enenitrile

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 97.052763847 Da |

| Topological Polar Surface Area | 44 Ų |

Source: PubChem. Data is for the isomer 4-Hydroxypent-2-enenitrile. nih.gov

The synthetic significance of this molecule lies in the reactivity of its functional groups. The alkyne can undergo a variety of transformations, including reduction to alkenes or alkanes, and participation in cycloaddition reactions or coupling reactions, such as the Sonogashira reaction. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic compounds. The secondary hydroxyl group can be oxidized to a ketone or serve as a nucleophile or a directing group in various synthetic strategies.

Interdisciplinary Relevance of Alkynenitrile and Hydroxyl Functionalities

The functional groups present in 4-Hydroxypent-2-ynenitrile—alkyne, nitrile, and hydroxyl—are of immense importance across various scientific disciplines.

Alkynes: The alkyne moiety is a fundamental building block in organic synthesis, crucial for constructing complex molecular architectures. nih.govresearchgate.net Its linear geometry and reactivity are leveraged in materials science for the creation of polymers and conjugated systems with specific electronic and optical properties. In medicinal chemistry, the alkyne group is often incorporated into drug candidates to enhance binding affinity or to act as a reactive handle for bioconjugation via "click chemistry". nih.govmdpi.com

Nitriles (Cyanohydrins): Compounds containing both a hydroxyl and a nitrile group, known as cyanohydrins, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.org The nitrile group is a versatile precursor to amines, amides, and carboxylic acids. rsc.org Hydroxynitrile lyase enzymes are used in biocatalysis for the asymmetric synthesis of chiral cyanohydrins, which are key building blocks for enantiomerically pure compounds. acs.orgscilit.compreprints.org This highlights the intersection of organic chemistry with biotechnology and green chemistry to create sustainable synthetic routes. scilit.compreprints.org

Hydroxyl Group: The hydroxyl group is one of the most common functional groups in organic and biological chemistry. Its ability to form hydrogen bonds is critical for the structure and function of biomolecules like proteins and carbohydrates. In materials science, it influences the properties of polymers, such as solubility and surface adhesion. In chemical synthesis, it is a versatile functional group that can be readily converted into other functionalities. acs.org

The combination of these three functionalities in one molecule, as seen in this compound, creates a platform for diverse chemical transformations and applications, bridging organic synthesis with medicinal chemistry, materials science, and biochemistry. sparkl.mepressbooks.pub

Scope and Research Objectives

Stereoselective and Enantioselective Synthetic Routes

The creation of chiral centers with high precision is a critical aspect of modern organic synthesis. For β-hydroxy alkynenitriles, this involves the controlled formation of stereocenters at the carbon bearing the hydroxyl group and the adjacent carbon.

Biocatalytic Approaches to Chiral β-Hydroxy Nitriles

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high stereoselectivity of enzymes.

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. researchgate.net This method is a direct and efficient way to synthesize optically active β-hydroxy nitriles. researchgate.net HNLs from different sources, such as Prunus amygdalus (almonds) for (R)-cyanohydrins and Hevea brasiliensis and Manihot esculenta for (S)-cyanohydrins, provide access to both enantiomers of a target molecule. researchgate.net The reversible nature of the HNL-catalyzed reaction allows for both the synthesis and decomposition of cyanohydrins. researchgate.net These enzymes can be used as biocatalysts for the stereoselective synthesis of a wide array of (S)-cyanohydrins. uniprot.org

A study on the HNL from Manihot esculenta demonstrated its utility in producing (S)-mandelonitrile. rhea-db.org Furthermore, research has explored the substrate scope of HNLs, showing their applicability to a range of aliphatic and aromatic aldehydes. researchgate.net

Table 1: Examples of HNL-Catalyzed Cyanation Reactions

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Prunus amygdalus | Benzaldehyde | (R)-Mandelonitrile | >99% |

| Hevea brasiliensis | Acetaldehyde | (S)-Lactonitrile | >98% |

The asymmetric ring-opening of epoxides with a cyanide source is a classic and effective method for synthesizing β-hydroxy nitriles. researchgate.netrsc.org This reaction creates two adjacent stereocenters, and the stereochemical outcome can be controlled through various catalytic systems. researchgate.net

Halohydrin dehalogenases (HHDHs) have been employed to catalyze the ring-opening of epoxides with cyanide, yielding β-hydroxy nitriles. google.com For instance, an HHDH from Corynebacterium sp. was used in such a reaction. google.com This enzymatic approach offers high regioselectivity, with the hydroxyl group predominantly forming at the carbon atom adjacent to the substituent group of the epoxide. google.com

A dual-enzyme cascade combining a styrene (B11656) monooxygenase for asymmetric epoxidation of alkenes and an HHDH for regioselective ring-opening of the resulting epoxide with azide (B81097) has been developed, providing a route to enantiomerically pure 1,2-azidoalcohols, which are related to β-hydroxy nitriles. researchgate.net More recently, a novel cyanide-free enzymatic approach has been developed for the synthesis of chiral β-hydroxy nitriles through the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles catalyzed by aldoxime dehydratase, achieving excellent enantioselectivity. rsc.org

Table 2: Catalytic Systems for Asymmetric Ring-Opening of Epoxides

| Catalyst/Enzyme | Epoxide Substrate | Cyanide Source | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (pybox)YbCl3 complexes | meso-Epoxides | TMSCN | β-trimethylsilyloxy nitrile | 83-92% | researchgate.net |

| Halohydrin dehalogenase | Terminal epoxides | Cyanide | β-hydroxy nitrile | High | google.com |

Many enzymatic reactions, particularly reductions, rely on expensive nicotinamide (B372718) cofactors like NADH. bohrium.com Electrochemical methods offer a sustainable and cost-effective way to regenerate these cofactors, making biocatalytic processes more viable for industrial applications. bohrium.comsciopen.com

A biphasic bioelectrocatalytic system has been developed for the synthesis of chiral β-hydroxy nitriles. acs.org This system utilizes an alcohol dehydrogenase (AdhS) and a halohydrin dehalogenase (HHDH). acs.org The necessary NADH cofactor for the AdhS-catalyzed reduction is regenerated at the cathode by a diaphorase immobilized in a redox polymer. acs.org This system was successfully applied to the synthesis of (R)-ethyl-4-cyano-3-hydroxybutyrate, a key intermediate for statins, achieving a high concentration and enantiomeric excess. acs.org The use of an organic phase in this biphasic system helps to increase the substrate loading and protect the enzyme and electrode from inhibition and hydrolysis. acs.org

Recent advancements in this area focus on improving electron-transfer rates, catalyst sustainability, and simplifying product purification. bohrium.com

Organometallic Catalysis in Chiral β-Hydroxy Alkynenitrile Synthesis

Organometallic catalysts play a crucial role in the stereoselective synthesis of complex organic molecules. For the synthesis of chiral β-hydroxy alkynenitriles, chelation-controlled conjugate additions of Grignard reagents to γ-hydroxy unsaturated nitriles have been developed. acs.org This process involves the deprotonation of the hydroxyl group with a Grignard reagent like t-BuMgCl, forming a magnesium chelate. A second Grignard reagent then undergoes an intramolecular conjugate addition. acs.org

The synthesis of the starting material, 5-hydroxy-pent-2-ynenitrile, can be achieved from 5-(tetrahydro-pyran-2-yloxy)-pent-2-ynenitrile. duq.edu Furthermore, tandem isomerization-aldolisation reactions starting from allylic alcohols, catalyzed by various transition metals like iron, rhodium, ruthenium, and nickel, offer an atom-economical route to β-hydroxy compounds. univ-rennes.fr

Radical-Mediated Pathways for Chiral Nitriles

Radical reactions offer unique pathways for the formation of carbon-carbon bonds. The development of dual photoredox and copper catalysis has enabled asymmetric radical cyanation reactions under mild conditions. digitellinc.com This strategy has been used to synthesize a variety of chiral nitriles, including propargyl nitriles, which are structurally related to β-hydroxy alkynenitriles. digitellinc.com

A copper-catalyzed ring-opening, enantioselective arylation of cyclic ketoxime esters provides access to chiral ω,ω-diaryl alkyl nitriles with high yields and excellent enantioselectivity. acs.orgnih.gov This method relies on a radical-mediated C-C bond cleavage. acs.org While not directly producing β-hydroxy alkynenitriles, this methodology highlights the potential of radical-mediated pathways in the synthesis of complex chiral nitriles. acs.orgnih.gov

Chemo- and Regioselective Construction of the this compound Scaffold

The precise installation of the hydroxyl and cyano groups in a 1,3-relationship on an alkyne framework is the primary challenge in synthesizing this compound and its analogs. The following sections detail modern approaches that address this challenge.

Direct Cyano-Hydroxylation Strategies

Direct cyano-hydroxylation of alkenes has emerged as a powerful, atom-economical method for the synthesis of β-hydroxy nitriles. chemrevlett.comchemrevlett.com This approach involves the simultaneous addition of a cyanide source and a hydroxyl group across a double bond. While primarily focused on alkenes, the principles can be conceptually extended to the synthesis of β-hydroxy alkynenitriles.

Recent advancements have highlighted electrochemical methods for the 1,2-syn-cyano-hydroxylation of olefins. dicp.ac.cn These methods often proceed through the formation of an isoxazoline (B3343090) intermediate followed by reductive ring-opening. This strategy offers high levels of chemo-, regio-, and diastereoselectivity. dicp.ac.cn Another approach involves the direct vicinal hydroxy-functionalization of alkenes, which is considered a straightforward and versatile tool for constructing β-functionalized alcohols. chemrevlett.com Although direct application to alkynes for the synthesis of this compound is not explicitly detailed in the reviewed literature, these methods provide a conceptual framework for future development.

The choice of cyanating agent is crucial in these transformations. While traditional cyanide sources can be highly toxic, researchers have explored alternatives like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) for electrophilic cyanation. publish.csiro.aupublish.csiro.au

Table 1: Comparison of Direct Cyano-Hydroxylation Strategies

| Method | Key Features | Selectivity | Potential for Alkynenitrile Synthesis |

|---|---|---|---|

| Electrochemical Activation of Isoxazoline Cycloadducts | Uses electrochemical reduction to open the isoxazoline ring. | High chemo-, regio-, and diastereoselectivity for 1,2-syn-hydroxy nitriles from alkenes. | Conceptually applicable, but would require adaptation for alkyne substrates. |

Cross-Coupling Reactions Involving Nitriles and Alcohols

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govtum.de While direct cross-coupling of a nitrile and an alcohol to form a β-hydroxy alkynenitrile is not a standard transformation, related strategies can be envisioned. For instance, Sonogashira and Suzuki-Miyaura coupling reactions are powerful tools for constructing complex molecules and could be employed in multi-step syntheses of the target scaffold. acs.org

The development of dual-catalytic systems, for example, using gold and palladium, has expanded the scope of cross-coupling reactions, allowing for unique chemo- and regioselectivity. acs.org Such systems could potentially be engineered to facilitate the desired transformation.

Functional Group Interconversions Leading to the Alkynenitrile System

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mesolubilityofthings.comimperial.ac.uk This approach is highly relevant to the synthesis of complex molecules like this compound, where the target functional groups may be introduced sequentially.

The oxidation of primary amines to nitriles is a well-established transformation that can be achieved using a variety of reagents and catalysts. researchgate.netthieme-connect.comacs.org This method offers a viable route to alkynenitriles if a suitable β-hydroxy aminoalkane precursor can be synthesized. The oxidative dehydrogenation can be performed under mild conditions, often using air or molecular oxygen as the oxidant. acs.orgrsc.orgdtu.dk

Catalytic systems based on ruthenium, copper, and other transition metals have been developed for this purpose. researchgate.netacs.orgdtu.dk For example, RuO2/Al2O3 catalysts have been successfully used for the oxidative dehydrogenation of various aliphatic amines to their corresponding nitriles in continuous flow reactions. rsc.orgdtu.dk Copper-catalyzed aerobic oxidative dehydrogenation of primary amines also provides an efficient route to nitriles with excellent yields. acs.org

Table 2: Catalytic Systems for Oxidative Dehydrogenation of Amines to Nitriles

| Catalyst System | Oxidant | Key Features |

|---|---|---|

| RuO2/Al2O3 | Air | Applicable to continuous flow reactions, with conversions up to >99%. rsc.orgdtu.dk |

| Copper/DMAP | O2 or Air | Mild reaction conditions, excellent yields (up to 100%), and good functional group tolerance. acs.org |

The direct conversion of alcohols to nitriles, known as ammoxidation, is a highly atom-economical and sustainable process. rsc.orgrsc.org This one-pot reaction typically involves reacting an alcohol with ammonia (B1221849) in the presence of an oxidant and a heterogeneous catalyst. rsc.orgrsc.org This strategy is particularly attractive for the synthesis of this compound as it could potentially start from a diol precursor.

A variety of heterogeneous catalysts, including those based on ruthenium, cobalt, and iron, have been developed for the ammoxidation of alcohols. rsc.orgacs.orgnih.gov For instance, Fe(III)-modified titanium dioxide (Fe/TiO2) has been shown to be a robust photocatalyst for ammoxidation at room temperature. acs.orgnih.gov Similarly, cobalt-based catalysts have been used for the ammoxidation of a wide range of alcohols to the corresponding nitriles. rsc.org A one-pot conversion of primary alcohols to nitriles in unprotected carbohydrates has also been demonstrated using TEMPO, PIDA, and ammonium (B1175870) acetate. nih.gov

Table 3: Catalytic Systems for Ammoxidation of Alcohols to Nitriles

| Catalyst System | Nitrogen Source | Oxidant | Key Features |

|---|---|---|---|

| Fe/TiO2 | NH3 | O2 | Photocatalytic reaction at room temperature. acs.orgnih.gov |

| Co3O4-NGr/C | Ammonia | Molecular Oxygen | Applicable to a wide variety of aryl, heterocyclic, allyl, and aliphatic alcohols. rsc.org |

| Ru(OH)x/TiO2 | NH4HCO3 | Air | Effective for the synthesis of nitriles from alcohols. rsc.org |

Zinc-Mediated Tandem Reactions in Alkynyl Nitrile Formation

Zinc-mediated reactions have proven to be valuable in the synthesis of alkynyl compounds. nih.gov A one-pot procedure for the synthesis of 3-alkynylpyridines via a zinc-mediated tandem reaction of nitriles with propargyl bromides has been developed, showcasing the utility of zinc in facilitating complex transformations under mild conditions. nih.govacs.org

Furthermore, a novel zinc-mediated preparation of propiolonitriles has been achieved through the electrophilic cyanation of alkynyl bromides with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). publish.csiro.aupublish.csiro.au This method involves the in-situ formation of an alkynyl zinc reagent, which then reacts with the cyanating agent. This approach has been used to prepare various phenylpropiolonitriles in moderate to excellent yields. publish.csiro.au Zinc has also been employed in azide-alkyne cycloaddition reactions to form 1,5-substituted 1,2,3-triazoles. organic-chemistry.org While not directly producing a β-hydroxy alkynenitrile, these zinc-mediated methods highlight the potential for developing novel tandem reactions for the synthesis of this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are being integrated into the synthesis of β-hydroxy alkynenitriles to address the drawbacks of traditional methods, which often rely on hazardous reagents and produce significant waste. Sustainable approaches focus on cyanide-free protocols, the use of electroenzymatic and electrocatalytic methods, and the design of atom-economical and redox-neutral transformations.

Cyanide-Free Synthetic Protocols

The use of highly toxic hydrogen cyanide (HCN) and its salt forms in traditional cyanation reactions poses significant safety and environmental risks. nih.govtugraz.at Consequently, developing cyanide-free pathways to nitriles, including β-hydroxy alkynenitriles, is a primary goal in green chemistry.

One major strategy involves the use of alternative cyanating agents or building blocks that circumvent the need for HCN. For instance, p-toluenesulfonyl cyanide (TsCN) can be used for the vicinal cyano-hydroxylation of alkenes. chemrevlett.com Catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), this method provides β-hydroxy nitriles with high regioselectivity. chemrevlett.com Another approach utilizes p-tosylmethyl isocyanide (TosMIC) in the van Leusen reaction to convert ketones into nitriles under mild conditions, which has been adapted for continuous flow processes. rsc.org

A different cyanide-free route involves activating acetonitrile (B52724) as a nucleophile. organic-chemistry.org Cooperative catalysis with a cationic Ruthenium complex, DBU, and NaPF6 enables the 1,2-addition of acetonitrile to aldehydes, yielding β-hydroxynitriles under mild basic conditions. organic-chemistry.org

Biocatalysis offers a particularly green alternative. A chemoenzymatic cascade has been developed that uses enzymes to produce nitriles from carboxylic acids, completely avoiding cyanide. tugraz.at This process involves two key enzymatic steps:

Aldehyde Formation : A carboxylate reductase enzyme converts a carboxylic acid into a highly reactive aldehyde. tugraz.at

Nitrile Synthesis : The aldehyde is stabilized by reacting with hydroxylamine (B1172632) to form an oxime, which is then dehydrated by an aldoxime dehydratase (Oxd) enzyme to yield the final nitrile product. nih.govtugraz.at

This enzymatic technology is effective in water at ambient temperatures, significantly reducing energy consumption and waste. nih.govtugraz.at

Table 1: Comparison of Cyanide-Free Synthetic Protocols for β-Hydroxy Nitriles

| Method | Cyanide Source Alternative | Catalyst/Enzyme | Key Features |

| Vicinal Cyano-hydroxylation | p-Toluenesulfonyl cyanide (TsCN) | Tris(pentafluorophenyl)borane | High regioselectivity; suitable for terminal alkenes. chemrevlett.com |

| van Leusen Reaction | p-Tosylmethyl isocyanide (TosMIC) | Base | Converts ketones to nitriles; adaptable to flow chemistry. rsc.org |

| Acetonitrile Activation | Acetonitrile | Cationic Ru complex, DBU | Mild basic conditions; nucleophilic addition to aldehydes. organic-chemistry.org |

| Biocatalytic Cascade | Hydroxylamine/Enzymatic conversion | Carboxylate Reductase, Aldoxime Dehydratase | Cyanide-free; aqueous medium; room temperature; starts from carboxylic acids. tugraz.at |

Electroenzymatic and Electrocatalytic Methodologies

Electrosynthesis has emerged as a powerful green chemistry tool because it uses electricity, a traceless reagent, to drive chemical reactions, thereby avoiding the need for conventional oxidizing or reducing agents. academie-sciences.frnih.gov This approach can lead to highly selective transformations under mild conditions. nih.gov

In the context of nitrile synthesis, electrocatalysis can be applied to generate reactive intermediates. For example, electrogenerated cyanomethyl anions can be used in the synthesis of chiral β-lactams. beilstein-journals.org Electrochemical methods are also employed for difunctionalization reactions of alkenes. An electroreductive strategy for the hydroxyl fluorosulfonylation of alkenes uses sulfuryl chlorofluoride and oxygen from the air to create β-hydroxy sulfonyl fluorides, demonstrating the potential for creating β-hydroxy compounds via electrocatalysis. nih.gov

Investigations into electrochemical alkene hetero-difunctionalization have shown that cyanohydrin substrates with a distal alkene can be converted into 1,2-azidonitriles through a process involving a 1,4-nitrile migration. cardiff.ac.uk While not a direct synthesis of β-hydroxy alkynenitriles, this demonstrates the utility of electrochemical methods in manipulating nitrile-containing compounds. cardiff.ac.uk

The combination of electrochemistry with biocatalysis (electroenzymatic synthesis) holds promise for developing highly selective and sustainable synthetic routes. Although specific examples for this compound are not yet prevalent, the principles are well-established. For instance, enzymes can be used for stereoselective synthesis, while an electrochemical process regenerates the necessary cofactors. Hydroxynitrile lyases (Hnls), which catalyze the stereoselective addition of HCN to aldehydes and ketones, are key enzymes in the synthesis of chiral cyanohydrins. researchgate.net Integrating these enzymes into an electrochemical cell could provide a pathway for the continuous, stereoselective synthesis of β-hydroxy nitriles while minimizing waste.

Table 2: Features of Electrocatalytic Methodologies in Nitrile Synthesis

| Methodology | Principle | Key Advantages | Relevant Application Example |

| Reductive Electrosynthesis | Electron transfer at the cathode generates reactive species. | Avoids chemical reductants; high selectivity. | Hydroxyl fluorosulfonylation of alkenes to β-hydroxy sulfonyl fluorides. nih.gov |

| Oxidative Electrosynthesis | Electron transfer at the anode generates reactive intermediates. | Avoids chemical oxidants; mild conditions. | Generation of N-acyliminium ions for asymmetric synthesis. beilstein-journals.org |

| Mediated Electrosynthesis | A redox mediator is used to transfer electrons between the electrode and substrate. | Can improve selectivity and efficiency. | Use of chiral iodoarene as a mediator for electrochemical lactonization. |

| Paired Electrolysis | Both anodic and cathodic reactions are used to synthesize valuable products. | Improves atom and energy efficiency; enables redox-neutral reactions. nih.gov | Simultaneous oxidation of alcohols and reduction of other functional groups. nih.gov |

Atom-Economical and Redox-Neutral Transformations

Atom economy is a core principle of green chemistry that measures how efficiently reactants are incorporated into the final product. core.ac.uk Redox-neutral reactions are inherently atom-economical as they avoid the use of stoichiometric oxidants or reductants, which would otherwise become waste products. organic-chemistry.orgrsc.org

Several strategies have been developed for redox-neutral synthesis that could be applied to β-hydroxy alkynenitriles. One such approach involves the use of high-valent cobalt catalysis for C-H functionalization, which avoids external oxidants by utilizing an oxidizing directing group that is regenerated during the catalytic cycle. rsc.org Another example is the rhodium-catalyzed redox-neutral cyanation of arylboronic acids with homopropargylic malononitriles. researchgate.net

A catalyst-free, redox-neutral, and completely atom-economical reaction has been reported for the synthesis of sultams by heating 2-nitrochalcones with elemental sulfur. organic-chemistry.org This reaction showcases the ideal scenario where all reactant atoms are incorporated into the product, with the nitro group acting as an internal oxidant. organic-chemistry.org

For the synthesis of related β-substituted compounds, a redox-neutral sequence involving a zinc-mediated alkynylation of imines followed by a ruthenium-catalyzed hydration has been developed to produce β-amino aldehydes. nih.gov This type of sequential, redox-neutral process represents a powerful strategy for building functionalized molecules efficiently. The use of biocatalysts, such as nitrilases, can also contribute to increased atom economy in the synthesis of chiral acids from nitriles. core.ac.uk

Table 3: Principles of Atom-Economical and Redox-Neutral Reactions

| Principle | Description | Example |

| Redox-Neutral C-H Functionalization | The oxidation state of the catalyst remains constant, or an internal oxidizing group is used, avoiding external oxidants. rsc.org | High-valent Cp*Co(III)-catalyzed C-H annulation. rsc.org |

| Atom-Economical Annulation | All atoms from the starting materials are incorporated into the cyclic product. | Catalyst-free synthesis of sultams from 2-nitrochalcones and sulfur. organic-chemistry.org |

| Redox-Neutral Cross-Coupling | A functional group serves as both a radical precursor and an electron donor, eliminating the need for external redox additives. researchgate.net | Nickel-catalyzed cross-coupling using sulfonyl hydrazides. researchgate.net |

| Sequential Redox-Neutral Reactions | A multi-step sequence where each step is redox-neutral, leading to a complex product without external redox agents. | Synthesis of β-amino aldehydes from imines via alkynylation/hydration. nih.gov |

Reaction Pathways Involving the Alkyne Moiety

The electron-deficient nature of the alkyne, conjugated with the nitrile group, makes it susceptible to various addition reactions. The adjacent hydroxyl group can also play a crucial role in directing the stereochemical outcome of these transformations through chelation control.

Hydrosilylation Mechanisms (Theoretical and Experimental)

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a powerful tool for the synthesis of organosilanes. libretexts.org When applied to alkynes like this compound, this reaction can lead to the formation of alkenylsilanes, which are versatile synthetic intermediates. The mechanism of metal-catalyzed hydrosilylation, often employing platinum catalysts, typically follows the Chalk-Harrod mechanism. libretexts.org This process involves:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the metal center. libretexts.org

Coordination and Insertion: The alkyne coordinates to the metal complex and subsequently inserts into the metal-hydride bond. libretexts.org

Reductive Elimination: The resulting alkylsilyl metal complex undergoes reductive elimination to yield the alkenylsilane product and regenerate the catalyst. libretexts.org

A modified Chalk-Harrod mechanism has also been proposed where the alkyne inserts into the metal-silyl bond followed by reductive elimination of a C-H bond. libretexts.org

The regioselectivity and stereoselectivity of hydrosilylation are influenced by several factors, including the choice of catalyst, ligand, and the structure of the silane (B1218182) and alkyne. libretexts.org For terminal alkynes, cis-addition of the hydrosilane typically results in the (E)-alkenylsilane. libretexts.org

Table 1: Factors Influencing Hydrosilylation Reactivity libretexts.org

| Factor | Influence on Reaction Rate |

|---|---|

| Substrate (Alkene) | 1-alkene > 2-alkene > 3-alkene |

| Silane | SiHCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH |

| Transition Metal | The choice of metal catalyst significantly impacts the reaction. |

| Ligand Type | Ligands can influence the selectivity and efficiency of the catalyst. |

Cycloaddition Reactions with Alkynes (e.g., Nitrile Oxide Cycloadditions)

The alkyne moiety of this compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. A notable example is the Huisgen 1,3-dipolar cycloaddition of an azide to an alkyne, often catalyzed by copper(I), to form a triazole. frontiersin.orgfrontiersin.org This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity. frontiersin.org

While direct examples with this compound are not extensively documented in the provided results, the reactivity of similar alkynes suggests its potential to undergo such transformations. For instance, the cycloaddition of nitrile oxides to alkynes is a well-established method for the synthesis of isoxazoles.

Nucleophilic Additions to the Alkyne Triple Bond

The electron-withdrawing nature of the nitrile group makes the alkyne in this compound susceptible to nucleophilic attack. This type of reaction, known as a Michael addition, is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

A significant example is the chelation-controlled conjugate addition of Grignard reagents. duq.edu In this process, the hydroxyl group plays a critical role. Initially, a Grignard reagent, such as t-butylmagnesium chloride, deprotonates the hydroxyl group. This is followed by the addition of a second Grignard reagent, which undergoes a conjugate addition to the alkyne, facilitated by the formation of a cyclic magnesium chelate. duq.edu This chelation brings the reactants into close proximity, accelerating the reaction. duq.edu Subsequent protonation of the resulting magnesium chelate stereoselectively produces trisubstituted alkenenitriles. duq.edu

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities.

Nucleophilic Addition to the Nitrile (e.g., Grignard Reactions, Reductions)

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Grignard reagents, for example, can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.

Reduction of the nitrile group can lead to the formation of a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Hydrolysis and Derivatization Pathways

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. core.ac.uk The conditions of the hydrolysis can often be controlled to favor one product over the other. For instance, partial hydrolysis often leads to the amide, while more vigorous conditions result in the carboxylic acid.

Enzymatic hydrolysis of nitriles using nitrilase enzymes offers a mild and often stereoselective alternative to chemical methods. core.ac.uk These biocatalysts can convert nitriles directly to carboxylic acids or amides, sometimes with high enantioselectivity, which is particularly valuable in the synthesis of chiral molecules. core.ac.uk For example, a nitrilase from Rhodococcus erythropolis has been shown to be effective in the hydrolysis of β-hydroxy nitriles. core.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-alkenylsilane |

| Isoxazole |

| Triazole |

| t-butylmagnesium chloride |

| Trisubstituted alkenenitriles |

| Lithium aluminum hydride (LiAlH₄) |

| Carboxylic acid |

| Primary amide |

| Primary amine |

Reactions at the Hydroxyl Center and its Influence on Molecular Reactivity

The hydroxyl group in this compound is a key functional group that significantly influences the molecule's reactivity. Its ability to be derivatized or to participate in intramolecular reactions opens up diverse synthetic pathways.

One common strategy involves the protection of the hydroxyl group as a tetrahydropyranyl (THP) ether. For instance, this compound can be reacted with dihydropyran in the presence of an acid catalyst to form the corresponding THP-protected ether. This protecting group is stable under a variety of reaction conditions but can be readily removed with acidic Dowex to regenerate the free hydroxyl group quantitatively. acs.org

Derivatization can also be achieved through acylation. For example, the hydroxyl group can be converted to an ester by reacting with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net Another method involves the use of fluoroalkyl chloroformates, which react rapidly with hydroxyl groups to form mixed carbonates, providing a stable derivative. nih.gov

The choice of derivatizing agent can be critical for subsequent reactions. For instance, in some multi-step syntheses, a specific protecting group may be required to ensure compatibility with downstream reagents and conditions.

Table 1: Examples of Hydroxyl Group Derivatization

| Reagent | Product Type | Reaction Condition | Reference |

|---|---|---|---|

| Dihydropyran | Tetrahydropyranyl (THP) ether | Acid catalyst | acs.org |

| Acyl chloride | Ester | Base | researchgate.net |

| Fluoroalkyl chloroformate | Mixed carbonate | Anhydrous conditions | nih.gov |

The hydroxyl group in this compound can play a crucial role in directing and facilitating intramolecular cyclization reactions. This is particularly evident in reactions involving the formation of heterocyclic compounds.

While specific examples for this compound are not extensively detailed in the provided search results, related studies on similar molecules highlight the importance of the hydroxyl group. For instance, the intramolecular trapping of ketenes by enamines derived from keto-dioxinones, which contain a hydroxyl group precursor, leads to the formation of 4-hydroxy-2-pyridinones. organic-chemistry.org In these reactions, the hydroxyl group or its derivative acts as an internal nucleophile or participates in the final aromatization step.

In other systems, the hydroxyl group can direct the stereochemical outcome of a reaction. For example, in the synthesis of certain alkaloids, the cyclization of an intermediate containing a hydroxyl group proceeds through a Mannich-aldol and retro-Michael type transformation, where the hydroxyl group influences the formation of the spirocyclic ring system. psu.edu

Furthermore, the deprotonation of γ-hydroxy alkynenitriles with a Grignard reagent can lead to the formation of a magnesium alkoxide. This intermediate can then participate in intramolecular reactions, although in some cases, intermolecular reactions may be favored. duq.edu The balance between intra- and intermolecular pathways is often influenced by steric factors and the specific reaction conditions. duq.edu

Conjugate Addition Chemistry Relevant to Unsaturated Nitriles

Unsaturated nitriles, including this compound, are known to undergo conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com This class of reactions is a powerful tool for carbon-carbon bond formation. acs.org

In a Michael-type addition, a nucleophile adds to the β-carbon of an α,β-unsaturated system. masterorganicchemistry.comwikipedia.org For this compound, which possesses a carbon-carbon triple bond conjugated to a nitrile group, the addition would occur at the carbon atom β to the nitrile group.

Unsaturated nitriles are generally considered reluctant Michael acceptors, often requiring strong nucleophiles or activation to facilitate the reaction. acs.orgacs.org However, the presence of a γ-hydroxyl group, as in this compound, can dramatically enhance their reactivity through chelation control. acs.orgacs.org

When a Grignard reagent is used, it can deprotonate the hydroxyl group to form a magnesium alkoxide. This intermediate can then chelate with a second Grignard reagent, bringing the nucleophile in close proximity to the unsaturated system and triggering a facile conjugate addition. acs.orgacs.org This chelation-controlled strategy leads to the formation of a magnesium chelate, which upon protonation, yields the trisubstituted alkenenitrile with high stereoselectivity. duq.edu

The regioselectivity of the addition is a critical aspect. In the case of γ-hydroxy alkynenitriles, the addition of the nucleophile occurs specifically at the β-position due to the directing effect of the chelated magnesium alkoxide. acs.orgacs.org This contrasts with some other unsaturated systems where a mixture of 1,2- and 1,4-addition products might be observed. masterorganicchemistry.com

Table 2: Chelation-Controlled Conjugate Addition of Grignard Reagents to a γ-Hydroxy Alkynenitrile

| Grignard Reagent (RMgX) | Product Yield (%) | Reference |

|---|---|---|

| PhMgCl | 92 | acs.org |

| n-BuMgCl | 85 | acs.org |

| t-BuMgCl | 88 | acs.org |

| (n-Bu)3SnMgCl | 91 | acs.org |

Substituents on the unsaturated nitrile can significantly influence the course of conjugate addition reactions. The electronic and steric properties of these substituents can affect the reactivity of the Michael acceptor and the regioselectivity of the addition.

In the context of γ-hydroxy alkynenitriles, the nature of the Grignard reagent used as the nucleophile has been shown to be quite versatile. Both alkyl and aryl Grignard reagents add with high efficiency, and even sterically hindered groups can be introduced successfully. acs.org

For other α,β-unsaturated systems, the nature of the substituent on the double or triple bond plays a crucial role in determining the reaction's feasibility and outcome. For instance, in asymmetric divinylic compounds, the presence of different activating groups leads to regioselective Michael addition to the more activated vinyl unit. scispace.com Theoretical calculations have shown that the electrophilicity of the Michael acceptor is a key factor, with more electron-withdrawing groups leading to a more reactive system. scispace.com

In the case of this compound, the methyl group at the γ-position provides some steric bulk, which could potentially influence the approach of the nucleophile. However, the chelation-controlled mechanism appears to overcome this steric hindrance effectively, allowing for a wide range of nucleophiles to be added. acs.org

Advanced Spectroscopic and Structural Characterization of 4 Hydroxypent 2 Ynenitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural elucidation of 4-Hydroxypent-2-ynenitrile, offering detailed information about the connectivity and chemical environment of each atom.

The 1H and 13C NMR spectra of this compound are characterized by distinct chemical shifts that are indicative of the electronic environment of the constituent atoms. The electron-withdrawing nature of the nitrile group and the oxygen of the hydroxyl group significantly influences the shielding and deshielding of neighboring nuclei.

In the 1H NMR spectrum, the methyl protons (H-5) are expected to appear as a doublet in the upfield region, typically around 1.4 ppm, due to coupling with the methine proton (H-4). The methine proton (H-4), being attached to a carbon bearing an electron-withdrawing hydroxyl group, is deshielded and would likely resonate as a quartet further downfield, estimated to be around 4.5 ppm. The hydroxyl proton (4-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration, but can be expected in the range of 2.0-4.0 ppm.

The 13C NMR spectrum provides further structural confirmation. The carbon of the methyl group (C-5) would appear at a higher field, around 22 ppm. The carbon bearing the hydroxyl group (C-4) is significantly deshielded and is expected to have a chemical shift of approximately 60 ppm. The sp-hybridized carbons of the alkyne (C-2 and C-3) would resonate in the characteristic range for alkynes, with estimated shifts of about 80 ppm and 75 ppm, respectively. The nitrile carbon (C-1) is the most deshielded carbon in the aliphatic region, with an expected chemical shift of around 118 ppm.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C1 (CN) | - | ~118 |

| C2 (C≡) | - | ~80 |

| C3 (≡C) | - | ~75 |

| C4 (CHOH) | ~4.5 (q) | ~60 |

| C5 (CH3) | ~1.4 (d) | ~22 |

| 4-OH | 2.0-4.0 (br s) | - |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Spin-spin coupling in the 1H NMR spectrum of this compound provides valuable information about the connectivity of the protons and the conformation of the molecule. The coupling constant, J, is a measure of the interaction between neighboring nuclear spins and is independent of the applied magnetic field strength.

The most prominent coupling is the vicinal coupling (3J) between the methine proton (H-4) and the methyl protons (H-5), which would result in the quartet and doublet splitting patterns, respectively. The magnitude of this coupling constant is typically in the range of 6-8 Hz.

Long-range couplings are also a feature of alkyne systems. researchgate.net A small four-bond coupling (4J) might be observable between the methine proton (H-4) and the protons of a substituent at the other end of the alkyne, though in this specific molecule, no such protons exist. However, understanding these long-range interactions is crucial when analyzing derivatives of this compound. The cylindrical symmetry of the alkyne's π-electron system facilitates the transmission of spin information over multiple bonds. researchgate.net

Table 2: Predicted 1H-1H Coupling Constants for this compound

| Coupled Protons | Coupling Type | Expected Coupling Constant (J, Hz) |

| H-4, H-5 | 3JH4,H5 (vicinal) | 6.0 - 8.0 |

To unambiguously assign all proton and carbon signals and to further probe the molecular structure, a suite of advanced 2D NMR experiments can be employed.

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would show a cross-peak between the methine proton (H-4) and the methyl protons (H-5), confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signals and the C-5 signal, allowing for the definitive assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range C-H correlations (typically over 2-3 bonds). For this compound, HMBC would be crucial for assigning the quaternary alkyne carbons and the nitrile carbon. We would expect to see correlations from H-4 to C-2, C-3, and C-5, and from H-5 to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For a small molecule like this compound, NOESY can help in determining the preferred conformation in solution.

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the characteristic functional groups present in this compound.

The alkyne and nitrile groups in this compound give rise to distinct and characteristic absorption bands in the IR and Raman spectra.

Alkyne (C≡C) Stretch: The carbon-carbon triple bond stretch typically appears in the region of 2100-2260 cm-1. researchgate.net For an internal alkyne like in this molecule, the IR absorption is often weak due to the low polarity of the bond. researchgate.net However, this vibration is usually strong and sharp in the Raman spectrum.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond stretch is found in a similar region, typically between 2220-2260 cm-1. This absorption is generally strong and sharp in the IR spectrum due to the significant dipole moment of the C≡N bond.

The hydroxyl group (O-H) will exhibit a strong, broad absorption in the IR spectrum in the range of 3200-3600 cm-1, characteristic of hydrogen-bonded alcohols. The C-H stretching and bending vibrations of the methyl and methine groups will appear in their usual regions of the spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | IR Intensity | Raman Intensity |

| O-H | Stretch | 3200 - 3600 | Strong, Broad | Weak |

| C≡C | Stretch | 2100 - 2260 | Weak to Medium | Strong |

| C≡N | Stretch | 2220 - 2260 | Strong, Sharp | Medium |

| C-H (sp3) | Stretch | 2850 - 3000 | Medium | Medium |

The vibrational frequency of the alkyne bond in this compound can be sensitive to its local environment, a phenomenon known as solvatochromism. nih.govnih.gov This sensitivity arises from the interaction of the alkyne's π-electron system with the solvent molecules. nih.gov

In Raman spectroscopy, the C≡C stretching frequency can shift depending on the polarity and hydrogen-bonding ability of the solvent. nih.gov In polar or hydrogen-bond donating solvents, the alkyne C≡C stretching frequency may shift to lower wavenumbers (a red shift). This is because the solvent can stabilize the polarized resonance structures of the alkyne, effectively weakening the C≡C bond slightly.

This environmental sensitivity makes the alkyne functionality a useful spectroscopic probe. By monitoring the changes in the Raman shift of the C≡C stretch in different solvents, one can gain insights into the nature of solute-solvent interactions. This effect is particularly pronounced for alkynes that are part of a conjugated system, although it is also observable in non-conjugated systems. nih.gov The presence of the polar hydroxyl and nitrile groups in this compound could further enhance these solvatochromic effects, making it an interesting system for studying intermolecular forces.

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular geometry. In the context of this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, X-ray crystallography is uniquely capable of determining the absolute configuration of the molecule.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.

For chiral molecules, the determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By carefully analyzing these differences, the absolute stereochemistry of the molecule can be established. This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

Hypothetical Crystallographic Data for (R)-4-Hydroxypent-2-ynenitrile

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.12 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 595.2 |

| Z | 4 |

The solid-state structure of this compound would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atom of the nitrile group. These interactions would play a crucial role in the packing of the molecules in the crystal lattice.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a typical mass spectrometry experiment, the molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z).

For this compound (C₅H₅NO, molecular weight: 95.10 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 95. Subsequent fragmentation of this molecular ion would provide valuable structural information. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and neutral fragments.

Common fragmentation patterns for a molecule with the functional groups of this compound would likely include:

Loss of a methyl group ([M-15]⁺): Cleavage of the C4-C5 bond would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 80.

Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment ion at m/z 77.

Cleavage of the C3-C4 bond: This could lead to fragments corresponding to the propargyl nitrile cation (m/z 51) or the vinyl alcohol cation (m/z 44).

Loss of a hydrogen cyanide ([M-27]⁺): Elimination of HCN is a characteristic fragmentation for nitriles, which would yield a fragment at m/z 68.

A hypothetical table of the major mass spectral peaks for this compound is provided below to illustrate the expected data.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 95 | 40 | [C₅H₅NO]⁺ (Molecular Ion) |

| 80 | 65 | [M - CH₃]⁺ |

| 77 | 30 | [M - H₂O]⁺ |

| 68 | 25 | [M - HCN]⁺ |

| 51 | 100 | [C₃H₂N]⁺ |

The combination of X-ray crystallography and mass spectrometry provides a comprehensive characterization of this compound, confirming its molecular structure, determining its absolute stereochemistry, and elucidating its fragmentation behavior under ionization.

Computational and Theoretical Investigations of 4 Hydroxypent 2 Ynenitrile Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. For 4-Hydroxypent-2-ynenitrile, DFT calculations could provide deep insights into its potential chemical transformations.

Understanding the energy landscape of a reaction is fundamental to predicting its feasibility and rate. DFT calculations would enable the determination of activation barriers for various potential reactions involving this compound, such as nucleophilic additions to the nitrile or alkyne moieties, or reactions involving the hydroxyl group. The identification and analysis of transition state structures would elucidate the precise atomic rearrangements that occur during these transformations.

Table 1: Hypothetical Activation Barriers for Reactions of this compound

| Reaction Type | Hypothetical Reactant(s) | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic Addition to Nitrile | CH₃Li | Data Not Available |

| Cycloaddition to Alkyne | Azide (B81097) | Data Not Available |

| Etherification of Hydroxyl Group | CH₃I / Base | Data Not Available |

This table illustrates the type of data that could be generated from DFT studies. Currently, no such data exists in the literature for this compound.

The presence of multiple reactive sites in this compound makes regioselectivity a key question in its reactions. For instance, in an addition reaction, will the nucleophile attack the nitrile carbon or one of the sp-hybridized carbons of the alkyne? DFT calculations can predict the most likely site of attack by comparing the activation energies of the different possible pathways. Similarly, for reactions that can lead to stereoisomers, computational analysis can predict the favored stereochemical outcome.

The solvent in which a reaction is carried out can have a profound impact on its mechanism and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effect of different solvents on the reaction pathways of this compound. This would allow for a more realistic comparison with experimental results and could help in the selection of optimal reaction conditions.

Electronic Structure Analysis

A detailed understanding of the electronic structure of this compound is essential for explaining its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For this compound, the HOMO would indicate the most likely site for electrophilic attack, while the LUMO would indicate the most likely site for nucleophilic attack. Analysis of the FMOs would provide a clear rationale for the molecule's observed or predicted reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

This table represents the kind of valuable electronic structure data that is currently unavailable for this compound.

The Electron Localization Function (ELF) is a method used to visualize the electron density in a molecule, providing a clear picture of chemical bonding. An ELF analysis of the transition states in reactions involving this compound would offer a detailed description of the bond-forming and bond-breaking processes. This would provide a deeper understanding of the electronic rearrangements that govern the reaction mechanism.

While the computational and theoretical investigation of this compound presents a fertile ground for research, it remains an unexplored area. The application of modern computational techniques, such as DFT, FMO theory, and ELF analysis, would undoubtedly provide invaluable insights into the reactivity and electronic structure of this interesting molecule. The absence of such studies in the current literature highlights a clear opportunity for future research to contribute to the fundamental understanding of this and similar chemical compounds.

Bonding Situations in Related Transition Metal Complexes

The coordination of nitrile-containing ligands, such as this compound, to transition metals can be elucidated through computational and theoretical chemistry, providing insights into the nature of the metal-ligand bond. Nitriles are versatile ligands that typically coordinate to a metal center in a monodentate, end-on fashion through the nitrogen lone pair. unibo.itresearchgate.net The bonding is generally described as a combination of σ-donation from the nitrogen lone pair to a vacant metal orbital and π-back-donation from a filled metal d-orbital to the π* antibonding orbitals of the C≡N group. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are a powerful tool for analyzing the electronic structure and bonding in such complexes. unibo.it These calculations can determine key parameters like bond lengths, vibrational frequencies, and bond dissociation energies, which collectively characterize the strength and nature of the metal-nitrile interaction. For instance, a shorter metal-nitrogen bond distance and a decrease in the C≡N stretching frequency upon coordination are indicative of significant π-back-donation. nih.gov

The electronic properties of the nitrile ligand, influenced by its substituents, play a crucial role in the bonding. The presence of the hydroxyl and alkynyl groups in this compound would be expected to influence its σ-donating and π-accepting capabilities. The electron-withdrawing nature of the alkynyl and nitrile groups could potentially enhance the π-acceptor character of the ligand.

A detailed analysis of the bonding in hypothetical transition metal complexes of this compound would involve the following computational steps:

Geometry Optimization: Determining the most stable arrangement of the atoms in the complex.

Vibrational Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared spectrum.

Natural Bond Orbital (NBO) Analysis: To quantify the charge transfer between the metal and the ligand and to understand the nature of the orbitals involved in bonding.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To characterize the electron density distribution and the nature of the chemical bonds.

The table below summarizes typical computational data that would be generated to describe the bonding in a hypothetical transition metal complex of a nitrile ligand.

| Parameter | Description | Typical Computational Finding for Nitrile Complexes |

| M-N Bond Length | The distance between the metal center and the nitrogen atom of the nitrile ligand. | Shorter bond lengths indicate stronger bonding. |

| C≡N Bond Length | The length of the triple bond in the coordinated nitrile ligand. | Elongation upon coordination suggests π-back-donation. |

| ν(C≡N) | The vibrational stretching frequency of the nitrile group. | A decrease in frequency (redshift) upon coordination is a hallmark of π-back-donation. |

| NBO Charge Transfer | The amount of electron density transferred from the ligand to the metal (σ-donation) and from the metal to the ligand (π-back-donation). | Provides a quantitative measure of the donor-acceptor interactions. |

| Bond Dissociation Energy | The energy required to break the metal-nitrile bond. | A higher value indicates a more stable complex. |

These computational investigations provide a fundamental understanding of the electronic and structural properties of transition metal complexes containing nitrile ligands, which is essential for the rational design of new catalysts and functional materials.

Conformational Analysis through Molecular Modeling

Molecular modeling techniques are instrumental in exploring the conformational landscape of flexible molecules like this compound. The presence of single bonds in its structure allows for rotation of different molecular fragments, leading to various spatial arrangements known as conformers. A thorough conformational analysis aims to identify the most stable conformers and to understand the energetic barriers between them.

The key rotatable bonds in this compound are the C-C single bond between the chiral center and the methyl group, and the C-O single bond of the hydroxyl group. Rotation around these bonds will generate a set of possible conformers. The relative stability of these conformers is governed by a combination of steric and electronic effects.

A significant factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atom of the hydroxyl group (the donor) and the nitrogen atom of the nitrile group (the acceptor). The formation of such a bond would result in a cyclic-like structure, which can significantly stabilize a particular conformer. Theoretical studies on other hydroxynitriles have shown that intramolecular hydrogen bonds can have a profound impact on their conformational preferences.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to perform a systematic conformational search. This involves rotating the flexible bonds at specific increments and calculating the energy of each resulting conformer. The results of such a search can be visualized on a potential energy surface, which maps the energy of the molecule as a function of its torsional angles.

The following table outlines the key aspects of a computational conformational analysis of this compound:

| Aspect of Analysis | Description | Expected Findings |

| Identification of Rotatable Bonds | Locating the single bonds around which rotation can occur. | The C-C bond adjacent to the hydroxyl group and the C-O bond of the hydroxyl group. |

| Potential Energy Surface Scan | Systematically rotating the identified bonds and calculating the energy at each step. | Identification of energy minima (stable conformers) and energy maxima (transition states). |

| Geometry Optimization of Conformers | Starting from the identified energy minima, performing a full geometry optimization to find the precise structure of each stable conformer. | Provides the bond lengths, bond angles, and dihedral angles of the stable conformers. |

| Relative Energy Calculation | Determining the energy difference between the stable conformers. | The conformer with the lowest energy is the most stable and therefore the most populated at equilibrium. |

| Analysis of Intramolecular Interactions | Investigating the presence of stabilizing interactions, such as hydrogen bonds, in the stable conformers. | The presence of an O-H···N hydrogen bond would be a key stabilizing factor. |

The most stable conformer of this compound is likely to be one where steric hindrance is minimized and any potential stabilizing intramolecular interactions, such as hydrogen bonding, are maximized. Understanding the conformational preferences of this molecule is crucial for predicting its reactivity and its interactions with other molecules, such as enzymes or receptors, in a biological context.

Synthetic Utility and Applications As Precursors in Advanced Organic Synthesis

Building Blocks for Chiral Scaffolds and Complex Molecules

The presence of a stereogenic center at the C4 position, bearing the hydroxyl group, makes 4-Hydroxypent-2-ynenitrile a valuable chiral building block. Enantiomerically pure forms of this compound can be employed in diastereoselective reactions where the existing stereocenter directs the formation of new chiral centers, allowing for the construction of complex molecules with high stereochemical control.

The utility of chiral propargylic systems is well-established in synthesis. For instance, the chirality can influence the facial selectivity of additions to the alkyne or adjacent functional groups. The hydroxyl group can be used to direct metal catalysts in reactions such as stereoselective reductions or epoxidations of the carbon-carbon triple bond, thereby transferring its chiral information to other parts of the molecule. This control is critical in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity.

Table 1: Potential Stereoselective Reactions Utilizing this compound

| Reaction Type | Reagent/Catalyst | Potential Product | Stereochemical Outcome |

| Directed Reduction | Chiral reducing agents (e.g., CBS catalyst) | Chiral allylic alcohol | Control over alkene geometry and new stereocenter |

| Asymmetric Epoxidation | Sharpless Epoxidation reagents | Chiral epoxy alcohol | High enantioselectivity |

| Diastereoselective Addition | Organometallic reagents | Functionalized chiral alcohol | New stereocenter formed with high diastereoselectivity |

Intermediates in the Synthesis of Pharmaceutical Precursors (e.g., β-Hydroxy Nitriles for Statins)

β-Hydroxy nitriles are crucial intermediates in the synthesis of various pharmaceuticals, most notably the side chains of statin drugs like atorvastatin (B1662188) and rosuvastatin. mdpi.com These drugs are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol. The key structural feature of the statin side chain is a (3R,5R)-3,5-dihydroxyheptanoic acid derivative.

The synthesis of these side chains often relies on precursors such as ethyl (R)-4-cyano-3-hydroxybutyrate, a classic β-hydroxy nitrile. mdpi.com While this compound is a γ-hydroxy nitrile, its core structure containing both hydroxyl and nitrile groups is highly relevant. Synthetic strategies could involve the reduction of the alkyne to an alkane, followed by functional group manipulations to transform it into the desired statin side-chain precursor.

Chemo-enzymatic methods are prominent in the industrial production of these chiral intermediates. researchgate.net For example, nitrilase enzymes can perform enantioselective hydrolysis of dinitriles to produce chiral cyanocarboxylic acids, or the desymmetrization of prochiral 3-hydroxyglutaronitrile. jchemrev.com Halohydrin dehalogenases are also used for the enantioselective ring-opening of epoxides with cyanide to yield β-hydroxy nitriles. mdpi.comresearchgate.net A suitably modified derivative of this compound could potentially serve as a substrate in similar biocatalytic transformations to generate valuable chiral precursors for pharmaceuticals.

Precursors for Heterocyclic Systems

The combination of alkyne and nitrile functionalities makes this compound a potent precursor for the synthesis of a wide array of heterocyclic compounds. The triple bond can participate in various cyclization and cycloaddition reactions to form the core ring structure.

Pyridines are among the most important heterocyclic scaffolds in medicinal chemistry and materials science. nih.gov Numerous methods exist for their synthesis, many of which utilize alkynes as key starting materials. nih.gov For example, the Bohlmann-Rahtz pyridine (B92270) synthesis involves the condensation of an enamine with an ethynyl (B1212043) ketone. A modified approach could potentially utilize this compound as the alkyne component. Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a direct route to substituted pyridines. In this context, this compound could theoretically react with two equivalents of another alkyne to construct the pyridine ring. Modern methods involving C-H activation/electrocyclization sequences also provide a powerful means of synthesizing highly substituted pyridines from alkynes and imines. nih.gov

Furan (B31954) Synthesis: Furans are common structural motifs in natural products and pharmaceuticals. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic method for furan preparation. pharmaguideline.comorganic-chemistry.org Alkynes like this compound can be converted into the necessary 1,4-dicarbonyl precursors through methods such as hydration of the triple bond. More direct routes include metal-catalyzed cyclization reactions. For instance, the reaction of propargyl alcohols with terminal alkynes can lead to polysubstituted furans. organic-chemistry.org The structure of this compound, containing a propargylic-like alcohol, is well-suited for such transformations.

Thiophene (B33073) Synthesis: Thiophene derivatives are prevalent in pharmaceuticals and electronic materials. derpharmachemica.com The synthesis of thiophenes often involves the construction of the ring from acyclic precursors containing a carbon backbone and a sulfur source. pharmaguideline.com Functionalized alkynes are particularly useful starting materials for regioselective thiophene synthesis. nih.govnih.gov For example, 1-mercapto-3-yn-2-ols can undergo palladium-catalyzed heterocyclodehydration to form substituted thiophenes. nih.gov this compound could be envisioned as a substrate in related cyclizations where a sulfur nucleophile attacks the alkyne, leading to the formation of a thiophene ring bearing hydroxyl and methyl substituents.

Derivatization for Accessing Diverse Functionalized Compounds

The distinct functional groups within this compound can be selectively modified to generate a library of diverse compounds. This versatility makes it a valuable intermediate for accessing molecules that would otherwise require more complex synthetic routes.

Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified to form esters, or converted into a leaving group for substitution reactions.

Reactions of the Nitrile Group: The nitrile group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. savemyexams.comyoutube.com Reduction, typically with reagents like lithium aluminum hydride, affords a primary amine. youtube.com Furthermore, the addition of Grignard reagents to the nitrile followed by hydrolysis can produce ketones. youtube.com

Reactions of the Alkyne Group: The internal alkyne can undergo a variety of addition reactions, including hydrogenation to form the corresponding alkene (with control for cis or trans geometry) or alkane. It can also participate in hydration reactions to yield ketones or undergo metal-catalyzed cross-coupling reactions.

Table 2: Derivatization Potential of this compound

| Functional Group | Reaction Type | Product Functional Group |

| Hydroxyl | Oxidation | Ketone |

| Nitrile | Acid/Base Hydrolysis | Carboxylic Acid |

| Nitrile | Reduction (e.g., LiAlH₄) | Primary Amine |

| Alkyne | Hydrogenation (e.g., Lindlar's catalyst) | cis-Alkene |

| Alkyne | Hydration (acid-catalyzed) | Ketone |

Role of Propargyl Nitrile Motifs in Cascade Reactions

The propargyl nitrile motif is a reactive framework capable of initiating powerful cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. Propargylic systems, in general, are known to participate in a variety of cyclization and rearrangement reactions. acs.orgnih.gov

For example, propargyl amines and bromides are known to undergo domino reactions to form heterocyclic structures like quinolines, 1-azadienes, and 2-aminothiazoles. nih.govorganic-chemistry.orgacs.org These reactions often proceed through allene (B1206475) or isothiocyanate intermediates, which then undergo intramolecular cyclization. acs.org The propargylic system within this compound, with its adjacent hydroxyl and nitrile groups, could be activated to participate in analogous cascade sequences. For instance, activation of the hydroxyl group could initiate an intramolecular attack by the nitrile nitrogen or a reaction with an external nucleophile, triggering a cyclization cascade to form complex heterocyclic or carbocyclic products in a highly efficient manner. Transition-metal-catalyzed cascade processes involving the addition of boronic acids to nitriles also represent a modern strategy for constructing complex molecules. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings

While direct research on 4-Hydroxypent-2-ynenitrile is scarce, the known chemistry of its constituent functional groups and the broader class of α,β-acetylenic γ-hydroxy nitriles provides a solid foundation for understanding its synthetic potential. Key takeaways include its probable synthesis via cyanohydroxylation of pent-2-ynal (B1194870) and its versatile reactivity, highlighted by the potential for domino reactions to construct complex heterocyclic systems like furanones. acs.orgacs.org

Unexplored Reactivity and Synthetic Opportunities

A vast area of the reactivity of this compound remains to be explored. For example, intramolecular cyclization reactions initiated by the activation of the alkyne or the hydroxyl group could lead to novel carbocyclic and heterocyclic scaffolds. Furthermore, the development of new domino reactions involving this substrate could provide rapid access to a wide range of molecular architectures.

Advancements in Asymmetric Synthesis and Catalysis

The development of catalytic asymmetric methods for the synthesis of this compound would be of significant interest. This would allow for the enantioselective synthesis of this chiral building block, which is crucial for its application in the synthesis of enantiopure pharmaceuticals and natural products. Research into chiral Lewis acid catalysts or enzymatic approaches for the cyanohydroxylation of pent-2-ynal could be a promising avenue.

Prospects for Computational Chemistry in Predicting Reactivity

Computational chemistry could play a vital role in predicting the reactivity and spectroscopic properties of this compound. Quantum mechanical calculations could be used to model reaction pathways, predict the stereochemical outcomes of asymmetric reactions, and calculate theoretical spectroscopic data to aid in the characterization of this and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.